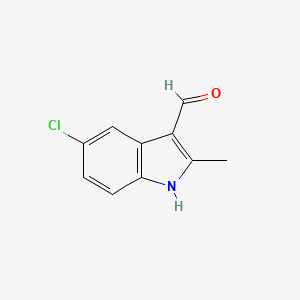
5-Chloro-2-methyl-1H-indole-3-carbaldehyde
Overview
Description
5-Chloro-2-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C10H8ClNO. It has a molecular weight of 193.63 . This compound is solid in physical form and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H8ClNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, indole derivatives are known to undergo various reactions. For instance, their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 193.63 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Heterocyclic Compound Synthesis
5-Chloro-2-methyl-1H-indole-3-carbaldehyde is used in the synthesis of new heterocyclic compounds. For instance, its reaction with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols leads to the formation of triazolo(thiadiazepino)indoles, with their structures confirmed by X-ray diffraction methods. This indicates its potential in generating novel compounds with varied structures and properties (Vikrishchuk et al., 2019).
Crystal Structure Analysis
The compound plays a role in the study of crystal structures. In research, it has been used to prepare new pyrazole derivatives, and its crystal structure was determined by X-ray diffraction. Such studies are crucial in understanding molecular geometry and intermolecular interactions (Xu & Shi, 2011).
Antibacterial Activities
Derivatives of this compound have been explored for their antibacterial properties. Research involving the synthesis and characterization of indole-3-carbaldehyde semicarbazone derivatives shows potential antibacterial activity against various bacterial strains, highlighting its significance in medicinal chemistry (Carrasco et al., 2020).
Nanocatalysed Synthesis
Indole-3-carbaldehyde, a related compound, has been used in nanocatalysed synthetic routes for Knoevenagel condensation. This illustrates its utility in facilitating environmentally friendly and economically advantageous chemical processes (Madan, 2020).
Supramolecular Assembly
The compound has been instrumental in studies of supramolecular assembly. For example, the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine showed different products and provided insights into hydrogen-bonded sheets and dimers in crystal structures (Orrego Hernandez et al., 2015).
Anti-Cancer Activity
Compounds synthesized from reactions involving 1-methyl-1H-indole-3-carbaldehyde have been evaluated for anti-cancer activity. This underscores the compound's potential in the development of new therapeutic agents (Reddy & Reddy, 2020).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
Indole derivatives, including 5-Chloro-2-methyl-1H-indole-3-carbaldehyde, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research could focus on developing new synthetic methods and exploring the potential therapeutic applications of this compound.
Mechanism of Action
Target of Action
5-Chloro-2-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targetsIndole derivatives are known to bind with high affinity to multiple receptors , and they play a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives act as receptor agonists, stimulating the production of certain proteins .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known for their diverse biological activities and therapeutic potential .
Biochemical Analysis
Cellular Effects
Indole derivatives, including 5-Chloro-2-methyl-1H-indole-3-carbaldehyde, have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
5-chloro-2-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZODTNGMGUKGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390183 | |
| Record name | 5-Chloro-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57335-86-1 | |
| Record name | 5-Chloro-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



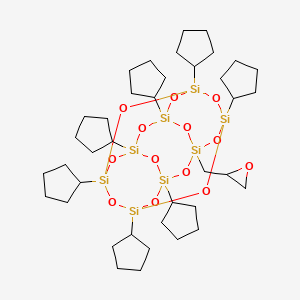
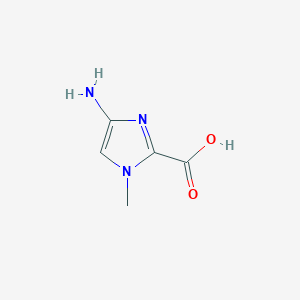

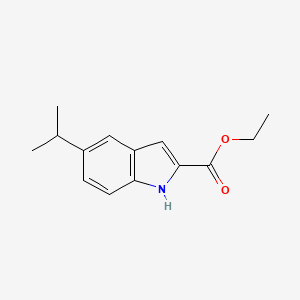

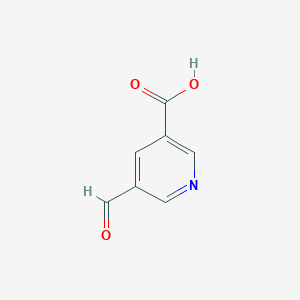
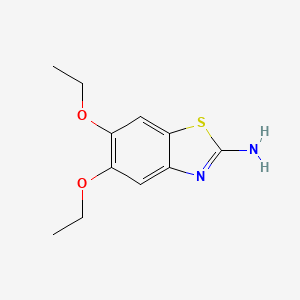

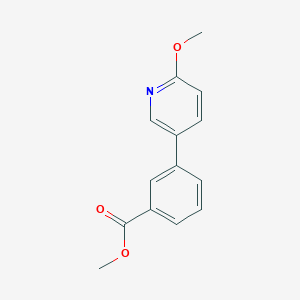
![5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1608674.png)

![4-[4-(2-Carboxybenzoyl)phenyl]butyric acid](/img/structure/B1608680.png)
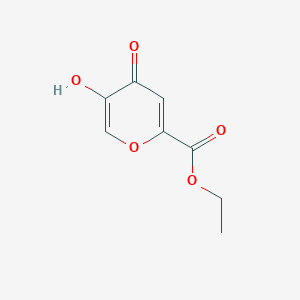
![1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1608682.png)